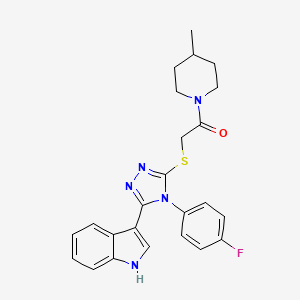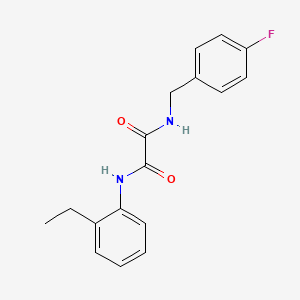
N1-(2-ethylphenyl)-N2-(4-fluorobenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-ethylphenyl)-N2-(4-fluorobenzyl)oxalamide, also known as EFBO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EFBO belongs to the class of oxalamides, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Scientific Research Applications
Novel Insecticide Applications
Flubendiamide, a compound with a unique structure incorporating elements similar to N1-(2-ethylphenyl)-N2-(4-fluorobenzyl)oxalamide, has been identified as a novel class of insecticide with significant activity against lepidopterous pests. Its distinct mode of action, characterized by a novel substituent arrangement, demonstrates exceptional efficacy in controlling lepidopterous insects, making it a valuable addition to integrated pest management programs (Tohnishi et al., 2005).
Neuroprotective Drug Potential
YM-244769 has been explored for its pharmacological properties, particularly as a Na+/Ca2+ exchange inhibitor. This compound, sharing structural similarities with this compound, preferentially inhibits NCX3 and offers protection against hypoxia/reoxygenation-induced neuronal cell damage. Its selective inhibition mechanism highlights its potential as a novel therapeutic agent for neuroprotection (Iwamoto & Kita, 2006).
Anticancer Activity
Research on fluorinated coumarin–pyrimidine hybrids, incorporating structural motifs related to this compound, has demonstrated potent anticancer activity. These compounds, synthesized under microwave irradiation, showed significant cytotoxicity against human cancer cell lines, highlighting their potential as anticancer agents. Their ability to cleave DNA and exhibit remarkable activity against specific cancer cell lines positions them as promising candidates for cancer therapy (Hosamani et al., 2015).
Synthesis and Structural Insights
The reactivity and potential applications of oxalamide-based carbene, reflecting on the structural versatility of this compound, have been explored in synthesizing cyclopropanation products and investigating their chemical stability and fluorescence properties. These insights into the oxalamide-based carbene's reactivity open avenues for developing novel compounds with potential applications in material science and catalysis (Braun et al., 2012).
properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[(4-fluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-2-13-5-3-4-6-15(13)20-17(22)16(21)19-11-12-7-9-14(18)10-8-12/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCCEODOAUANOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,4-dichlorobenzoate](/img/structure/B2445529.png)
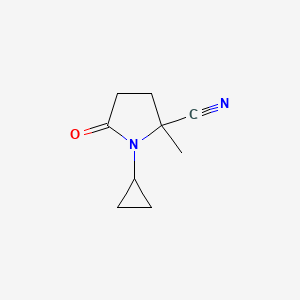
![N-(1-cyano-1-cyclopropylethyl)-2-{[3-methyl-2-(pyrrolidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2445532.png)
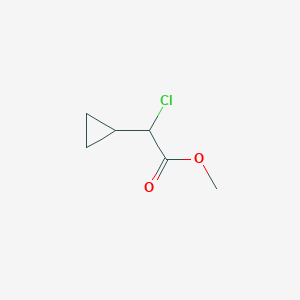
![16-(Cyclohexylamino)-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2445536.png)
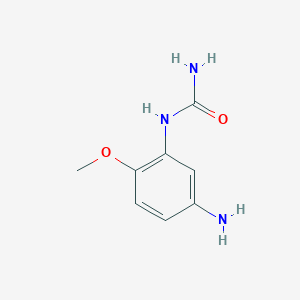


![2-{[3,4,5-Tris(acetyloxy)-6-[(acetyloxy)methyl]oxan-2-yl]oxy}benzoic acid](/img/structure/B2445542.png)
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2445543.png)
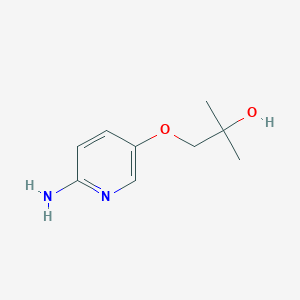
![7-ethyl-1,3-dimethyl-5-((naphthalen-1-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2445545.png)

